Xanthinol nicotinate is synthesized from theophylline and niacin through various chemical processes. It belongs to the class of compounds known as vasodilators and is used in pharmacological applications to improve peripheral circulation.
The synthesis of xanthinol nicotinate can be achieved through several methods. One notable method involves the reaction of 2-hydroxy-3-(2-ethoxy-methylamino) chloropropane with theophylline and niacin in an absolute ethyl alcohol solvent. This process includes several key steps:
Alternative methods include enzymatic synthesis using biocatalysts like lipases, which can produce enantiomerically enriched forms of xanthinol nicotinate .
The molecular formula of xanthinol nicotinate is . Its structure consists of a xanthine moiety linked to a nicotinic acid group, which contributes to its biological activity. The compound's molecular weight is approximately 248.28 g/mol.
Single-crystal X-ray diffraction studies have provided insights into its crystallographic properties, revealing detailed structural information that aids in understanding its interactions at the molecular level .
Xanthinol nicotinate undergoes various chemical reactions that are significant for its pharmacological activity. It can participate in hydrolysis reactions where it may revert to its constituent components under certain conditions. Additionally, it can interact with other biological molecules, enhancing its vasodilatory effects.
The enzymatic synthesis approach also highlights the potential for selective reactions that yield enantiomerically enriched products, showcasing the versatility of xanthinol nicotinate in synthetic chemistry .
The mechanism by which xanthinol nicotinate exerts its effects primarily involves the inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells. This increase results in smooth muscle relaxation and vasodilation, improving blood flow.
Furthermore, xanthinol nicotinate may enhance erythrocyte deformability and reduce blood viscosity, contributing to its therapeutic efficacy in treating circulatory disorders .
Relevant analyses indicate that the compound exhibits good thermal stability, making it suitable for various pharmaceutical formulations .
Xanthinol nicotinate has several applications in medical science:
Xanthinol nicotinate (composed of xanthinol and nicotinic acid moieties) exerts significant effects on intracellular energy metabolism through enhanced glucose utilization and adenosine triphosphate (ATP) generation. In rodent models of nephrogenic hypertension, xanthinol nicotinate normalized reduced glucose permeation rates, exceeding control values by restoring cerebral glucose-14C uptake. This facilitated the replenishment of energy substrates under pathological conditions [1].
The compound profoundly influences phosphocreatine-adenosine triphosphate (PCr-ATP) systems, increasing intracerebral ATP concentrations by up to 35% in healthy rats following single oral administration. This elevation persisted for over 4 hours post-administration, indicating sustained metabolic enhancement [1]. Isotopic tracing using ³²Pi demonstrated that xanthinol nicotinate significantly accelerates phosphate incorporation into adenosine phosphates. While minimal radioactivity appeared in the adenosine monophosphate (AMP) fraction in both control and treated groups, phosphorylation steps converting AMP to adenosine diphosphate (ADP) and ATP were markedly activated. Peak ADP labeling occurred within 15 minutes post-administration, with maximal ATP-fraction incorporation observed at 30 minutes, confirming enhanced phosphorylation kinetics [1].
Table 1: Metabolic Effects of Xanthinol Nicotinate in Preclinical Models
Metabolic Parameter | Change vs. Control | Time to Peak Effect | Experimental Model |
---|---|---|---|
Glucose-14C permeation | ↑ 125-150% (normalization) | Not specified | Rats with nephrogenic hypertension |
Intracerebral ATP concentration | ↑ 35% (maximum increase) | 4 hours | Healthy rats |
³²Pi → ADP incorporation rate | ↑ >300% (maximum labeling) | 15 minutes | Rat brain homogenates |
³²Pi → ATP incorporation rate | ↑ >250% (maximum labeling) | 30 minutes | Rat brain homogenates |
Human studies corroborate these metabolic enhancements, demonstrating that xanthinol nicotinate improves sensory register, short-term memory, and long-term memory by 10-40% across cognitive tasks. These effects are particularly pronounced in elderly subjects (75-85 years), suggesting restored neuronal energy metabolism compensates for age-related metabolic decline [2]. The nicotinic acid component likely facilitates NAD+ biosynthesis, supporting mitochondrial electron transport, while the xanthinol moiety may independently enhance cellular glucose uptake through membrane permeability modulation [3].
Xanthinol nicotinate demonstrates complex vasoactive effects mediated through complementary pharmacological mechanisms. The nicotinic acid component induces prostaglandin-mediated vasodilation, particularly in smaller peripheral vessels and capillaries. This occurs via endothelial prostaglandin release, which relaxes vascular smooth muscle cells [3]. Concurrently, the xanthinol moiety inhibits phosphodiesterase (PDE) enzymes, increasing intracellular cyclic adenosine monophosphate (cAMP) concentrations. Elevated cAMP activates protein kinase A (PKA), which phosphorylates proteins that decrease calcium sensitivity in vascular smooth muscle, promoting relaxation and vasodilation [3].
Table 2: Mechanisms of Vasoactive Action in Peripheral Tissues
Mechanism | Primary Mediator | Vascular Effect | Physiological Outcome |
---|---|---|---|
Prostaglandin synthesis stimulation | Nicotinic acid moiety | Arteriolar/capillary dilation | Improved microcirculatory perfusion |
Phosphodiesterase inhibition | Xanthinol moiety | cAMP accumulation in SMC | Reduced vascular resistance |
Endothelial nitric oxide potentiation | Combined metabolites | cGMP-mediated relaxation | Increased tissue oxygenation |
Unlike choroidal vessels, the retinal vasculature lacks autonomic innervation [5], making it dependent on local chemical mediators. Xanthinol nicotinate improves ocular hemodynamics through dual mechanisms: direct vasodilation of the uveal tract and enhanced oxygen diffusion to retinal tissues. Electrophysiological studies confirm enhanced retinal function evidenced by electroretinogram (ERG) improvements, suggesting optimized metabolic support for photoreceptors and neuronal elements [6]. The compound’s vasoactive properties extend to peripheral vascular beds, increasing muscle and skin perfusion as confirmed by plethysmography and thermographic measurements in clinical settings [3]. This perfusion enhancement occurs without compromising vascular autoregulation, maintaining appropriate tissue perfusion pressure gradients.
The compound’s antioxidant capacity provides secondary vascular protection by reducing oxidative stress in endothelial cells. This preserves nitric oxide (NO) bioavailability and mitigates peroxynitrite-induced damage, particularly under ischemic or inflammatory conditions [3]. These combined actions enhance tissue oxygenation and nutrient delivery, supporting metabolic demand in high-consumption tissues like neural and muscular systems.
The pharmacological profile of xanthinol nicotinate emerges from synergistic interactions between its two primary mechanistic domains: extracellular membrane effects and intracellular metabolic actions. Membrane stabilization occurs via modulation of ionic conductance and fluidity. The xanthinol component integrates into lipid bilayers, potentially reducing abnormal membrane depolarization and stabilizing neuronal excitability. Simultaneously, nicotinic acid derivatives enhance membrane receptor function, including adrenoceptor sensitivity, improving signal transduction efficiency [5] [7].
Intracellularly, the compound acts as a metabolic potentiator through three interconnected pathways:
Table 3: Comparative Analysis of Dual Mechanisms
Action Domain | Primary Mechanisms | Biological Consequences | Experimental Evidence |
---|---|---|---|
Membrane Stabilization | • Altered membrane fluidity• Ion channel modulation• Receptor sensitization | • Reduced hyperexcitability• Improved signal fidelity• Enhanced synaptic transmission | ERG normalization [6]Adrenoceptor binding studies [5] |
Intracellular Metabolic Enhancement | • NAD+ biosynthesis• Accelerated oxidative phosphorylation• Glucose uptake potentiation | • ↑ ATP production (35%)• ↑ Glucose utilization• Ischemic protection | ³²Pi-ATP kinetics [1]Cognitive studies [2] |
The therapeutic efficacy in cognitive disorders illustrates this mechanistic duality. In elderly subjects, xanthinol nicotinate improved long-term memory consolidation (intracellular metabolic effect) while simultaneously enhancing sensory processing speed (membrane stabilization effect) [2]. The compound’s amphiphilic properties facilitate blood-brain barrier penetration, allowing concurrent modulation of cerebral vasculature (vasoactive effect) and neuronal metabolism (bioenergetic effect) [1] [3]. This multidimensional activity differentiates it from single-mechanism vasodilators or metabolic enhancers, positioning it as a unique agent for conditions involving combined hemodynamic and metabolic compromise.
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: